
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H27FN2O5 and its molecular weight is 418.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that many compounds with similar structures have a broad range of targets, often binding with high affinity to multiple receptors .
Mode of Action
It can be inferred that the compound interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of receptor activity, or alteration of enzymatic pathways .
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to exhibit a range of pharmacokinetic properties, often influenced by factors such as molecular structure, formulation, and route of administration .
Result of Action
Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide can be influenced by a variety of environmental factors. These may include the physiological environment (such as pH and temperature), the presence of other compounds or medications, and specific characteristics of the target cells or tissues .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be standardized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling and nucleophilic substitution. Key steps:
Amide bond formation : React 3,4,5-trimethoxybenzoic acid with ethyl chloroformate to activate the carboxyl group, followed by reaction with 2-(4-fluorophenyl)-2-morpholinoethylamine.
Morpholine incorporation : Use Buchwald-Hartwig amination or reductive amination under controlled pH (7–9) to introduce the morpholine moiety .
- Critical parameters : Solvent choice (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalyst selection (e.g., HOBt/EDCI for coupling efficiency) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) by NMR and mass spectrometry .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Stability assays :
- Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC. The benzamide core is stable at neutral pH but hydrolyzes under strong acidic/basic conditions due to cleavage of the amide bond .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Trimethoxy groups enhance thermal stability compared to non-substituted analogs .
- Data interpretation : Degradation products (e.g., free morpholine or fluorophenyl fragments) should be identified using LC-MS .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer:
- Target identification : Prioritize assays based on structural analogs:
- Kinase inhibition : Screen against CDK2 or EGFR due to the trimethoxybenzamide scaffold’s affinity for ATP-binding pockets .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 µM indicate promising cytotoxicity .
- Counter-screening : Test selectivity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer:
- Modification strategies :
Position | Modification | Impact on Activity | Reference |
---|---|---|---|
Morpholine ring | Replace with piperazine | Alters solubility and target affinity | |
4-Fluorophenyl | Substitute with Cl or CF₃ | Enhances lipophilicity and membrane permeability | |
Trimethoxy groups | Remove one methoxy | Reduces steric hindrance for target binding |
- Validation : Synthesize analogs, compare IC₅₀ values, and perform molecular docking to correlate structural changes with binding energy .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer:
- Troubleshooting steps :
Assay standardization : Ensure consistent cell passage number, serum concentration, and incubation time.
Orthogonal assays : Confirm cytotoxicity via Annexin V/PI staining (apoptosis) and clonogenic assays (long-term proliferation) .
Metabolic stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) to rule out degradation artifacts .
- Case study : Discrepancies in MCF-7 cytotoxicity may arise from variations in estrogen receptor status; validate ERα/ERβ expression in cell batches .
Q. How can the compound’s mechanism of action be elucidated when preliminary data suggest polypharmacology?
- Methodological Answer:
- Multi-omics profiling :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related Bcl-2 family).
- Proteomics : SILAC-based quantification to detect kinase substrate phosphorylation changes .
- Target deconvolution : Use affinity chromatography with a biotinylated probe of the compound, followed by pull-down assays and LC-MS/MS to identify binding partners .
Q. What strategies mitigate off-target effects observed in in vivo models?
- Methodological Answer:
- Pharmacokinetic optimization :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce premature metabolism .
- Formulation : Encapsulate in PEGylated liposomes to enhance tumor targeting via EPR effect .
- Toxicogenomics : Perform microarray analysis on liver/kidney tissues to identify off-target gene networks and adjust dosing regimens .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)22(26)24-14-18(25-8-10-30-11-9-25)15-4-6-17(23)7-5-15/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPWLYUYPBSKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。